molecular formula C24H29FO6 B15293920 Fluprednidene Acetate Dermoxy

Fluprednidene Acetate Dermoxy

Cat. No.: B15293920
M. Wt: 432.5 g/mol
InChI Key: AGNWKTSWHKVIGG-SAJDGEJFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluprednidene Acetate Dermoxy involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fluprednidene Acetate Dermoxy undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of the original compound .

Scientific Research Applications

Chemistry: In chemistry, Fluprednidene Acetate Dermoxy is used as a reference standard for analytical method development and validation. It is also employed in the study of steroid chemistry and the development of new glucocorticoid derivatives .

Biology: Biologically, this compound is used to study the effects of glucocorticoids on cellular processes, including inflammation and immune response modulation .

Medicine: Medically, this compound is used in the treatment of various skin conditions. Its anti-inflammatory and anti-allergic properties make it effective in managing conditions like eczema and psoriasis .

Industry: In the pharmaceutical industry, this compound is crucial for the development of topical formulations. It is also used in quality control processes to ensure the consistency and efficacy of glucocorticoid products .

Mechanism of Action

Fluprednidene Acetate Dermoxy exerts its effects by binding to glucocorticoid receptors in the skin. This binding inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation and allergic reactions. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: Fluprednidene Acetate Dermoxy is unique due to its moderate potency, making it suitable for a wide range of dermatological conditions without the severe side effects associated with more potent glucocorticoids .

Properties

Molecular Formula

C24H29FO6

Molecular Weight

432.5 g/mol

IUPAC Name

[2-[(1S,2S,4R,6S,7S,9S,10R,11S)-10-fluoro-9-hydroxy-4,7,11-trimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-6-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H29FO6/c1-13(26)30-12-19(29)24-21(3)11-18(28)23(25)16(17(21)10-22(24,4)31-24)6-5-14-9-15(27)7-8-20(14,23)2/h7-9,16-18,28H,5-6,10-12H2,1-4H3/t16-,17-,18-,20-,21-,22+,23-,24-/m0/s1

InChI Key

AGNWKTSWHKVIGG-SAJDGEJFSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]12[C@]3(C[C@@H]([C@]4([C@H]([C@@H]3C[C@]1(O2)C)CCC5=CC(=O)C=C[C@@]54C)F)O)C

Canonical SMILES

CC(=O)OCC(=O)C12C3(CC(C4(C(C3CC1(O2)C)CCC5=CC(=O)C=CC54C)F)O)C

Origin of Product

United States

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